molecular formula C22H23N3O5S B2537777 Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1357721-56-2

Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Cat. No. B2537777
CAS RN: 1357721-56-2
M. Wt: 441.5
InChI Key: KISIPIXXRKSVKP-UHFFFAOYSA-N
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Description

Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound is part of a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, which includes triazole, piperidine, and sulfonamide moieties. These compounds have shown significant antimicrobial activity against various microbial strains (Dalloul et al., 2017).

Antiviral Evaluation

N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the queried compound, have been synthesized and evaluated for their antiviral activity. Some of these compounds demonstrated strong activity against the influenza A/H3N2 virus (Apaydın et al., 2020).

Synthesis and Biological Activities

Another related series of novel substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, featuring similar moieties, have been synthesized. These compounds exhibited significant antimicrobial activity against several strains of microbes, indicating potential for pharmaceutical applications (Dalloul et al., 2016).

HIV Entry Inhibitor

A compound with a similar structure, 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140), has been identified as a potent noncompetitive allosteric antagonist of the CCR5 receptor. This is significant in the context of developing treatments for HIV-1 (Watson et al., 2005).

Environmental Impact

A study examining the effects of Sulfometuron methyl, a compound with a somewhat related structure, on groundwater and stream quality found that it had little impact on these environments. This could provide insights into the environmental behavior of similar compounds (Neary & Michael, 1989).

properties

IUPAC Name

methyl 2-[[3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-15-6-5-7-16(14-15)19-20(26)24-22(23-19)10-12-25(13-11-22)31(28,29)18-9-4-3-8-17(18)21(27)30-2/h3-9,14H,10-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISIPIXXRKSVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate

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